molecular formula C15H17ClN2O B5687893 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one

Cat. No.: B5687893
M. Wt: 276.76 g/mol
InChI Key: STVDQGCZRYZCTO-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylquinoline.

    Chlorination: The 2-methylquinoline is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.

    Pyrrolidinylmethylation: The chlorinated intermediate is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidin-1-ylmethyl group at the 3-position.

    Oxidation: The final step involves the oxidation of the intermediate to form the quinolin-4-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups at the 6-position.

Scientific Research Applications

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methylquinoline: Lacks the pyrrolidin-1-ylmethyl group but shares the quinoline core.

    2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one: Similar structure but without the chlorine atom at the 6-position.

Uniqueness

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one is unique due to the presence of both the chlorine atom and the pyrrolidin-1-ylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10-13(9-18-6-2-3-7-18)15(19)12-8-11(16)4-5-14(12)17-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDQGCZRYZCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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